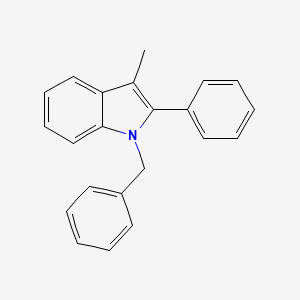
1-Benzyl-3-methyl-2-phenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the indole core
准备方法
The synthesis of 1-Benzyl-3-methyl-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the benzyl and methyl groups at the desired positions.
Industrial production methods for indole derivatives often utilize efficient and scalable processes. One-pot, three-component protocols have been developed for the rapid synthesis of trisubstituted indoles, including this compound . These methods are advantageous due to their operational simplicity, high yields, and the use of readily available starting materials.
化学反应分析
1-Benzyl-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the indole ring, while nitration can add nitro groups.
科学研究应用
Chemistry: As a versatile building block, it is used in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1-Benzyl-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication, while others may act as anti-inflammatory agents by modulating inflammatory pathways .
相似化合物的比较
1-Benzyl-3-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Methyl-2-phenyl-1-substituted-indole: These compounds have similar structural features and exhibit comparable biological activities.
Indomethacin analogs: These compounds are used as anti-inflammatory and analgesic agents and share structural similarities with this compound.
Conclusion
This compound is a versatile and significant compound in the field of organic chemistry Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules
属性
分子式 |
C22H19N |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-benzyl-3-methyl-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-17-20-14-8-9-15-21(20)23(16-18-10-4-2-5-11-18)22(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI 键 |
SUFTVTAWGLLPEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11687377.png)
![4-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11687380.png)
methyl}phosphonate](/img/structure/B11687381.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-bromobenzoate](/img/structure/B11687390.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11687398.png)
![N'-[(Z)-furan-2-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11687406.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687415.png)
![N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide](/img/structure/B11687422.png)
![(2E)-2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11687427.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11687433.png)
![{2,6-dichloro-4-[(Z)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11687443.png)
![N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide](/img/structure/B11687447.png)
![N'-[(E)-2-furylmethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11687452.png)
![2-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11687453.png)
